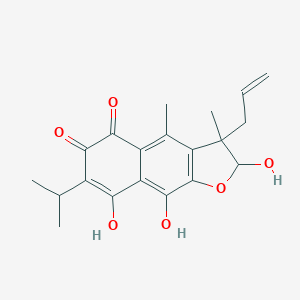
Coleon A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coleon A is a useful research compound. Its molecular formula is C20H22O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Mechanisms
Coleon A exhibits a range of biological effects, including:
- Antifeedant Properties : Research indicates that this compound acts as a potent antifeedant against herbivores, making it valuable in agricultural pest management .
- Antioxidant Effects : Studies show that this compound can mitigate oxidative stress, which is crucial for protecting cells from damage caused by free radicals .
- Anti-Angiogenic Activity : this compound has been identified as having anti-angiogenic properties, potentially useful in cancer treatment by inhibiting the formation of new blood vessels that supply tumors .
Cancer Research
This compound's anti-angiogenic properties make it a candidate for cancer research. Its ability to inhibit tumor growth by preventing angiogenesis has been documented in several studies. For instance, a study demonstrated that this compound significantly reduced the proliferation of cancer cells in vitro by interfering with the signaling pathways involved in angiogenesis .
Agricultural Applications
Due to its antifeedant properties, this compound is being explored as a natural pesticide. Research has shown that it effectively deters herbivorous insects, thereby protecting crops without the adverse effects associated with synthetic pesticides . This application is particularly relevant in sustainable agriculture practices.
Pharmacological Studies
This compound has been investigated for its potential therapeutic effects on various diseases beyond cancer. Its antioxidant properties suggest it could play a role in mitigating conditions related to oxidative stress, such as neurodegenerative diseases and aging-related disorders .
Case Study 1: Anti-Cancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis in cancer cells. The mechanism was linked to the downregulation of pro-angiogenic factors such as VEGF (vascular endothelial growth factor) and bFGF (basic fibroblast growth factor) .
Case Study 2: Agricultural Impact
In agricultural trials, this compound was applied to crops infested with common pests. The results showed a marked reduction in pest populations and minimal impact on beneficial insects, suggesting its potential as an eco-friendly pest control agent .
Data Summary Table
Eigenschaften
CAS-Nummer |
1984-44-7 |
|---|---|
Molekularformel |
C20H22O6 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2,8,9-trihydroxy-3,4-dimethyl-7-propan-2-yl-3-prop-2-enyl-2H-benzo[f][1]benzofuran-5,6-dione |
InChI |
InChI=1S/C20H22O6/c1-6-7-20(5)13-9(4)11-12(17(24)18(13)26-19(20)25)14(21)10(8(2)3)15(22)16(11)23/h6,8,19,21,24-25H,1,7H2,2-5H3 |
InChI-Schlüssel |
KGPUDFRSRWIMAU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |
Kanonische SMILES |
CC1=C2C(=C(C3=C1C(C(O3)O)(C)CC=C)O)C(=C(C(=O)C2=O)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















